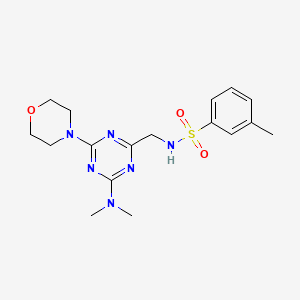
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide is a chemically synthesized compound with unique properties and a broad range of applications in various fields. Its structure includes a 1,3,5-triazine ring substituted with dimethylamino and morpholino groups, making it a versatile compound with significant research interest.
Preparation Methods
This compound can be synthesized through a multi-step process, typically starting with the formation of the 1,3,5-triazine core.
Synthetic Routes and Reaction Conditions
: The initial step involves the formation of the triazine ring through a cyclization reaction. This is followed by the introduction of the dimethylamino and morpholino groups via nucleophilic substitution reactions. Specific reaction conditions, such as the use of a base like sodium hydride, and solvents like dimethylformamide, are crucial for the successful introduction of these groups.
Industrial Production Methods
: Industrially, the synthesis is scaled up by optimizing the reaction conditions, including temperature, pressure, and concentration of reactants. High-throughput techniques and automation play a significant role in the large-scale production of this compound, ensuring consistency and purity.
Chemical Reactions Analysis
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide undergoes various chemical reactions:
Types of Reactions
: It can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
: For oxidation reactions, oxidizing agents like hydrogen peroxide can be used. Reduction reactions might involve reagents such as lithium aluminum hydride. Substitution reactions often occur in the presence of catalysts like palladium or bases like potassium carbonate.
Major Products Formed
: The major products depend on the type of reaction. Oxidation typically yields sulfoxides or sulfones, reduction leads to amines or other reduced derivatives, and substitution can produce various functionalized derivatives.
Scientific Research Applications
This compound finds applications in several scientific domains due to its unique chemical structure:
Chemistry
: It is used as a building block for synthesizing other complex molecules and as a ligand in coordination chemistry.
Biology
Medicine
: Research is being conducted into its potential use as a pharmaceutical intermediate and its efficacy in drug delivery systems.
Industry
: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets and Pathways
: In biological systems, it can interact with specific enzymes or receptors, influencing biochemical pathways. Its sulfonamide group is particularly known for its ability to inhibit certain enzymes by mimicking substrate molecules.
Comparison with Similar Compounds
Comparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide to other similar compounds highlights its uniqueness:
Similar Compounds
: Other triazine-based compounds include cyanuric chloride and melamine.
Uniqueness
: What sets this compound apart is the combination of its dimethylamino, morpholino, and benzenesulfonamide groups. This unique structure provides it with distinctive chemical reactivity and a broad range of applications.
This detailed exploration should give you a comprehensive understanding of this compound. Where does this take your curiosity?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-13-5-4-6-14(11-13)27(24,25)18-12-15-19-16(22(2)3)21-17(20-15)23-7-9-26-10-8-23/h4-6,11,18H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSDDJUISVMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2481373.png)
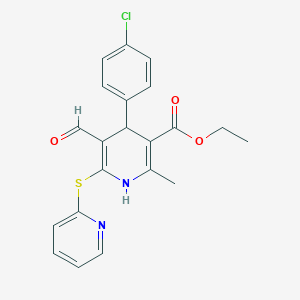

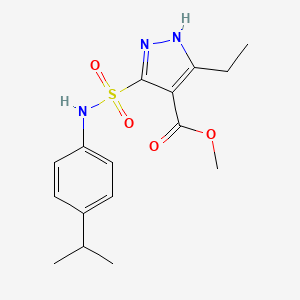
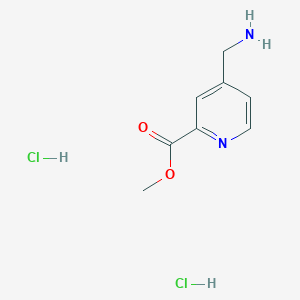
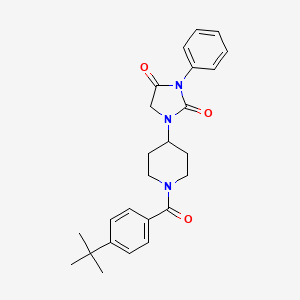
![2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)
![7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2481384.png)
![2-cyclopentyl-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2481386.png)
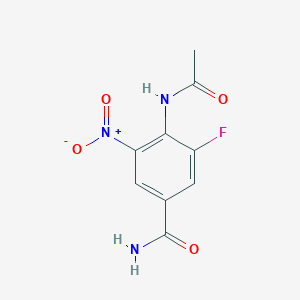
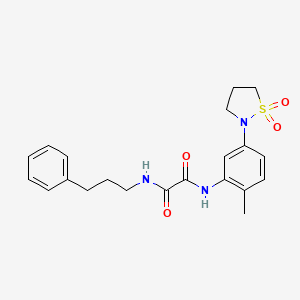
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/new.no-structure.jpg)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2481395.png)
